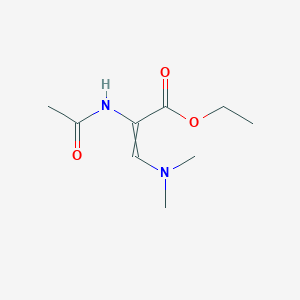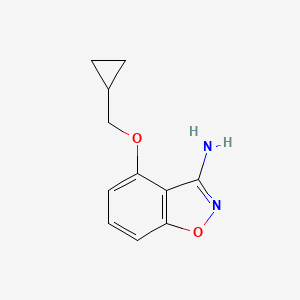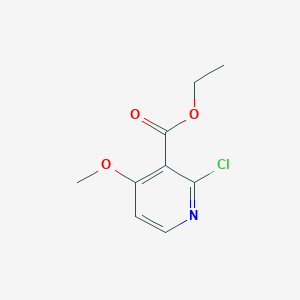
Ethyl 2-chloro-4-methoxynicotinate
概要
説明
Ethyl 2-chloro-4-methoxynicotinate is a chemical compound with the molecular formula C9H10ClNO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-4-methoxynicotinate is represented by the SMILES stringClC1=NC=CC(C)=C1C(OCC)=O . The molecular weight of the compound is 215.635 . Physical And Chemical Properties Analysis
Ethyl 2-chloro-4-methoxynicotinate is a solid compound . It has a molecular weight of 215.635 .科学的研究の応用
Synthesis and Chemical Applications
Ethyl 2-chloro-4-methoxynicotinate is a chemical compound utilized in various synthetic and chemical applications. For instance, it is used as a precursor in the synthesis of pharmacologically valuable products, including L-carnitine, through stereoselective biotechnology methods (Kluson et al., 2019). Additionally, it has been applied in the development of large-scale syntheses, such as in the creation of AZD1283, a selective and reversible antagonist of the P2Y12 receptor (Andersen et al., 2013).
Photodegradation Studies
Research on the photodegradation of related compounds, such as 2-Ethylhexyl 4-methoxycinnamate, offers insights into environmental behaviors and interactions of similar chemical structures (Gackowska et al., 2014). These studies are crucial in understanding the stability and decomposition pathways of such compounds under various environmental conditions.
Structural and Molecular Studies
The structural and molecular characteristics of compounds similar to Ethyl 2-chloro-4-methoxynicotinate have been extensively studied. For example, research on 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol reveals insights into the molecular structure and bonding of such compounds (Yaeghoobi et al., 2009). These studies are crucial for the development of new chemical entities and for understanding the chemical properties of these compounds.
Safety And Hazards
特性
IUPAC Name |
ethyl 2-chloro-4-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDXCYXUZOOHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methoxynicotinate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

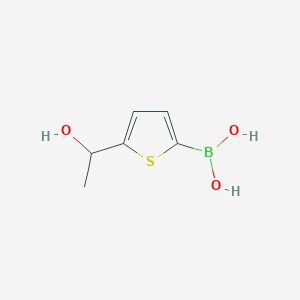

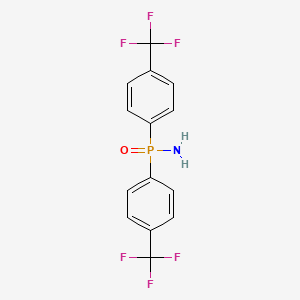
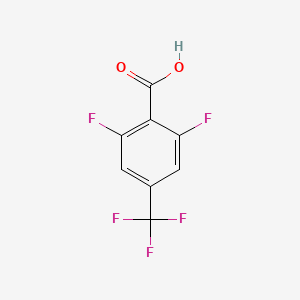
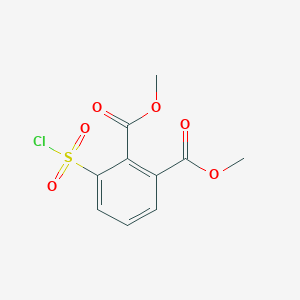
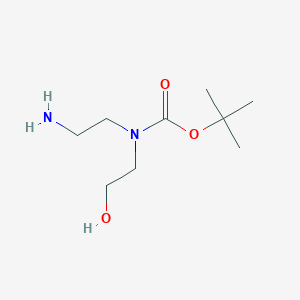
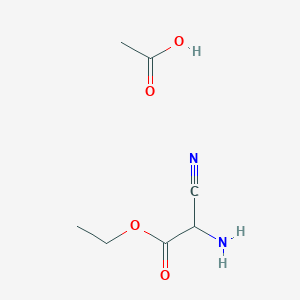
![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)
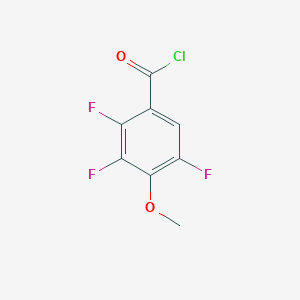
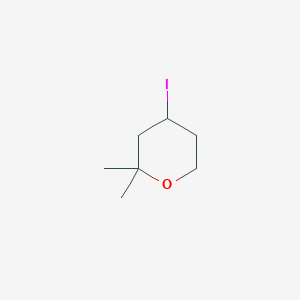

![4-[(3,4-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405163.png)
